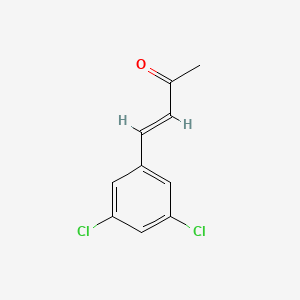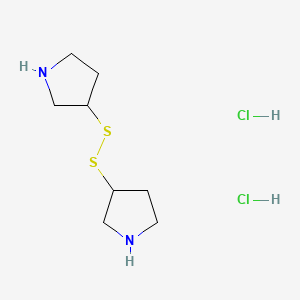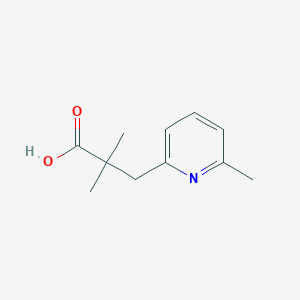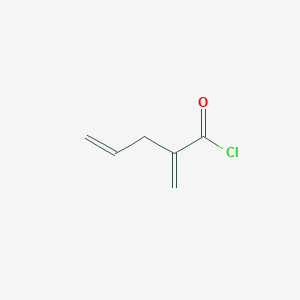
2-Methylidenepent-4-enoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylidenepent-4-enoyl chloride is an organic compound with the molecular formula C6H7ClO It is a derivative of pent-4-enoyl chloride, featuring a methylidene group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methylidenepent-4-enoyl chloride can be synthesized through the chlorination of 2-methylidenepent-4-enoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .
Industrial Production Methods
Industrial production of 2-methylidenepent-4-enoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylidenepent-4-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The double bonds in the molecule can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and other electrophiles are used. These reactions may require catalysts or specific conditions to proceed efficiently.
Polymerization: Catalysts such as transition metal complexes or radical initiators are used to facilitate the polymerization process.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions with alcohols and amines, respectively.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions, exhibiting unique mechanical and chemical properties.
Applications De Recherche Scientifique
2-methylidenepent-4-enoyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Polymer Chemistry: Employed in the production of polymers with specific properties for use in materials science.
Medicinal Chemistry: Investigated for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The double bonds in the molecule also participate in addition reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-enoyl chloride: Lacks the methylidene group, resulting in different reactivity and applications.
Undec-10-enoyl chloride: Features a longer carbon chain, leading to variations in physical and chemical properties.
Uniqueness
This structural feature distinguishes it from other acyl chlorides and contributes to its versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C6H7ClO |
|---|---|
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
2-methylidenepent-4-enoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-3-4-5(2)6(7)8/h3H,1-2,4H2 |
Clé InChI |
UVRHPNIGNDZDBO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




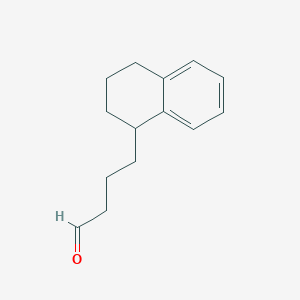

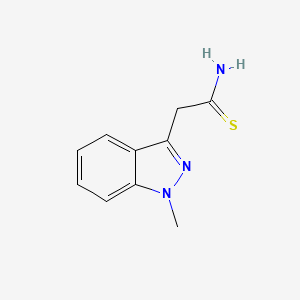

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)

